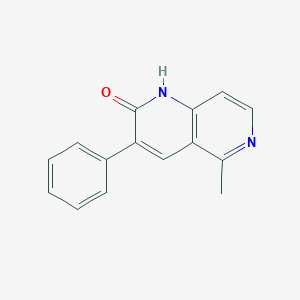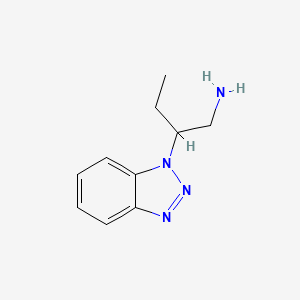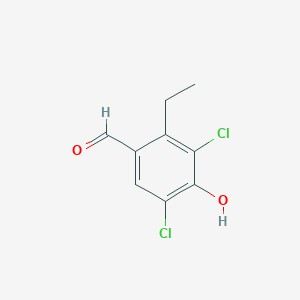
5-methyl-3-phenyl-1,6-naphthyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-3-phenyl-1,6-naphthyridin-2(1H)-one is a heterocyclic compound that belongs to the naphthyridine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a naphthyridine core with a methyl group at the 5-position and a phenyl group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-3-phenyl-1,6-naphthyridin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-aminonicotinic acid with benzaldehyde, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production. This could include the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to improve yield and reduce waste.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-3-phenyl-1,6-naphthyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the naphthyridine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using N-bromosuccinimide or nitration using nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine N-oxides, while reduction can produce dihydro derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-methyl-3-phenyl-1,6-naphthyridin-2(1H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
1,6-Naphthyridine: The parent compound with a similar core structure.
3-Phenyl-1,6-naphthyridin-2(1H)-one: Lacks the methyl group at the 5-position.
5-Methyl-1,6-naphthyridin-2(1H)-one: Lacks the phenyl group at the 3-position.
Uniqueness
5-Methyl-3-phenyl-1,6-naphthyridin-2(1H)-one is unique due to the presence of both the methyl and phenyl groups, which can influence its chemical reactivity and biological activity. These substituents may enhance its binding affinity to molecular targets and improve its pharmacokinetic properties.
Properties
Molecular Formula |
C15H12N2O |
|---|---|
Molecular Weight |
236.27 g/mol |
IUPAC Name |
5-methyl-3-phenyl-1H-1,6-naphthyridin-2-one |
InChI |
InChI=1S/C15H12N2O/c1-10-12-9-13(11-5-3-2-4-6-11)15(18)17-14(12)7-8-16-10/h2-9H,1H3,(H,17,18) |
InChI Key |
YWAHOZSEIGZPPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC2=C1C=C(C(=O)N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzoic acid, 2-[2-(4-methylphenyl)ethyl]-](/img/structure/B13881435.png)

![tert-butyl 2-[4-(3,4-dihydro-2H-quinolin-1-yl)phenoxy]-2-methylpropanoate](/img/structure/B13881469.png)






![Ethyl spiro[1,2-dihydroindene-3,4'-piperidine]-1-carboxylate;hydrochloride](/img/structure/B13881500.png)
![7-(2-Ethylpyridin-4-yl)-3-iodoimidazo[1,2-a]pyridine](/img/structure/B13881502.png)


![1-Bromo-2-[(4-ethylphenyl)methyl]-4-iodo-5-methoxybenzene](/img/structure/B13881533.png)
